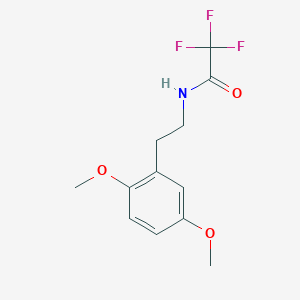

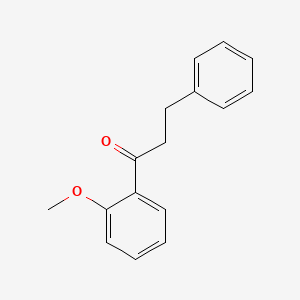

![molecular formula C8H8N2O B1337349 7-Hydroxymethyl-imidazo[1,2-a]pyridin CAS No. 342613-80-3](/img/structure/B1337349.png)

7-Hydroxymethyl-imidazo[1,2-a]pyridin

Übersicht

Beschreibung

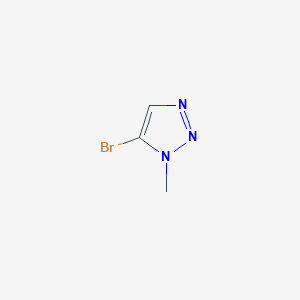

Imidazo[1,2-A]pyridine-7-methanol is a bicyclic system with a bridgehead nitrogen atom . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . Its IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanol . The CAS Number is 342613-80-3 .

Synthesis Analysis

The synthesis of imidazo[1,2-A]pyridine-7-methanol has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-A]pyridines have been developed . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyridine-7-methanol consists of a fused nitrogen-bridged heterocyclic compound . The InChI code is 1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-A]pyridine derivatives .Physical And Chemical Properties Analysis

Imidazo[1,2-A]pyridine-7-methanol has a molecular weight of 148.16 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Medikamentenentwicklung

7-Hydroxymethyl-imidazo[1,2-a]pyridin dient in der medizinischen Chemie als „Drug Prejudice“-Scaffold, da seine strukturellen Eigenschaften die Medikamentenentwicklung begünstigen . Seine fusionierte bizyklische Heterocyclenstruktur ist entscheidend für die Bildung von Verbindungen mit potenziellen therapeutischen Wirkungen.

Materialwissenschaften: Strukturcharakter

In den Materialwissenschaften wird der Strukturcharakter von this compound zur Konstruktion von Materialien mit spezifischen Eigenschaften genutzt. Seine Robustheit macht ihn für die Herstellung neuer Materialien mit gewünschter Haltbarkeit und Funktionalität geeignet .

Pflanzenschutzmittel: Pestizid- und Herbiziddesign

Diese Verbindung ist ein wichtiger Strukturbestandteil beim Design von Pflanzenschutzmitteln, einschließlich Pestiziden und Herbiziden. Seine Vielseitigkeit ermöglicht die Synthese von Verbindungen, die auf bestimmte landwirtschaftliche Schädlinge und Unkräuter abgestimmt werden können .

Optoelektronik: Geräteherstellung

Derivate von this compound zeigen vielversprechende Eigenschaften für die Herstellung optoelektronischer Geräte. Ihre lumineszierenden Eigenschaften sind besonders nützlich für die Herstellung von Komponenten für Geräte, die präzise Lichtemission und -steuerung erfordern .

Sensoren: Chemische Erkennung

Die Derivate der Verbindung werden verwendet, um Sensoren zu entwickeln, die chemische Veränderungen erkennen können. Diese Sensoren sind in verschiedenen Industrien, einschließlich der Umweltüberwachung und der industriellen Prozesskontrolle, von Bedeutung .

Onkologie: Synthese von Krebsmedikamenten

Forscher untersuchen die Verwendung von this compound bei der Synthese von Krebsmedikamenten. Seine Fähigkeit, auf molekularer Ebene modifiziert zu werden, ermöglicht die Entwicklung von Medikamenten, die Krebszellen mit hoher Spezifität angreifen können .

Bildgebung: Konfokale Mikroskopie und Bildgebung

Die lumineszierenden Eigenschaften von this compound machen es zu einem Kandidaten für die Verwendung als Emitter in der konfokalen Mikroskopie und Bildgebung. Diese Anwendung ist für die medizinische Diagnostik und Forschung von entscheidender Bedeutung, da sie eine Möglichkeit bietet, Zellen und Gewebe detailliert zu visualisieren .

Koordinationschemie: Ligandensynthese

In der Koordinationschemie wird this compound verwendet, um Liganden zu synthetisieren, die an Metallionen binden können. Diese Liganden sind wichtig für die Herstellung komplexer Strukturen mit Metallen für verschiedene chemische Anwendungen .

Wirkmechanismus

Target of Action

Imidazo[1,2-A]pyridine-7-methanol is a derivative of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Pharmacokinetics

The pharmacokinetics of related compounds are often studied to predict the bioavailability of new compounds .

Result of Action

Related compounds have been shown to cause oxidative stress, generate protein damage, and rupture dna in certain cell types .

Action Environment

The interaction with methanol has been shown to stabilize all species by means of hydrogen-bonding and facilitate the location of the stationary points .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-A]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-A]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent advances in the synthesis of imidazo[1,2-A]pyridines from 2016 to 2021 from various substrates have been summarized . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-A]pyridines and all frequent challenges associated with the reported methods .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-A]pyridine-7-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Cellular Effects

Imidazo[1,2-A]pyridine-7-methanol has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Imidazo[1,2-A]pyridine-7-methanol is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-A]pyridine-7-methanol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Imidazo[1,2-A]pyridine-7-methanol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazo[1,2-A]pyridine-7-methanol is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Imidazo[1,2-A]pyridine-7-methanol is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Imidazo[1,2-A]pyridine-7-methanol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLKIIQYXAJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453332 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342613-80-3 | |

| Record name | IMIDAZO[1,2-A]PYRIDINE-7-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)